Lnd 796

Description

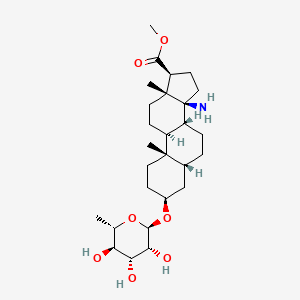

Structure

3D Structure

Properties

CAS No. |

118549-42-1 |

|---|---|

Molecular Formula |

C27H45NO7 |

Molecular Weight |

495.6 g/mol |

IUPAC Name |

methyl (3S,5R,8R,9S,10S,13R,14S,17S)-14-amino-10,13-dimethyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-17-carboxylate |

InChI |

InChI=1S/C27H45NO7/c1-14-20(29)21(30)22(31)24(34-14)35-16-7-10-25(2)15(13-16)5-6-18-17(25)8-11-26(3)19(23(32)33-4)9-12-27(18,26)28/h14-22,24,29-31H,5-13,28H2,1-4H3/t14-,15+,16-,17-,18+,19+,20-,21+,22+,24-,25-,26+,27-/m0/s1 |

InChI Key |

HKWLCBGLVAWZRK-CBYCSKBWSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C(=O)OC)N)C)C)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C(=O)OC)N)C)C)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lnd 796; Lnd-796; Lnd796; |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanistic Ambiguity: Lnd 796, Lonidamine (LND), and BIRB 796

A comprehensive investigation into the mechanism of action of "Lnd 796" reveals a notable lack of specific data for a compound with this exact designation. Extensive searches have not yielded distinct scientific literature or experimental data detailing its biological activity. However, these inquiries consistently lead to two well-researched compounds, Lonidamine (LND) and BIRB 796 , suggesting a potential naming ambiguity or a less common synonym.

This technical guide will, therefore, provide an in-depth analysis of the mechanisms of action for both Lonidamine and BIRB 796, as it is highly probable that the intended subject of inquiry is one of these two agents. We will address each compound in separate, detailed sections, adhering to the specified requirements for data presentation, experimental protocols, and visualizations.

Section 1: Lonidamine (LND) - A Multi-Faceted Metabolic Inhibitor in Oncology

Lonidamine (LND) is an anti-cancer agent known for its ability to interfere with the energy metabolism of tumor cells.[1][2] Initially developed as an anti-spermatogenic agent, its therapeutic potential in oncology has been explored due to its unique mechanism of action that sensitizes cancer cells to conventional therapies.[2]

Core Mechanism of Action

Lonidamine's primary mechanism involves the disruption of cellular energy production through the inhibition of key metabolic enzymes and transporters. This leads to a reduction in intracellular ATP levels, increased oxidative stress, and the induction of apoptotic and autophagic cell death pathways.[1]

Key Molecular Targets:

-

Mitochondrially-Bound Hexokinase (HK): LND inhibits the activity of hexokinase, the enzyme that catalyzes the first step of glycolysis.[2] This is a critical target as many cancer cells exhibit high rates of aerobic glycolysis (the Warburg effect).

-

Mitochondrial Pyruvate Carrier (MPC): LND potently inhibits the transport of pyruvate into the mitochondria, a crucial step for oxidative phosphorylation.

-

Monocarboxylate Transporters (MCTs): By inhibiting MCTs, LND blocks the efflux of lactic acid from cancer cells, leading to intracellular acidification.

-

Complex II (Succinate-Ubiquinone Reductase) of the Electron Transport Chain: LND inhibits the activity of Complex II, further disrupting mitochondrial respiration and promoting the generation of reactive oxygen species (ROS).

-

Mitochondrial Permeability Transition Pore (mPTP): LND can directly act on the mPTP, leading to the dissipation of the mitochondrial membrane potential and the release of pro-apoptotic factors.

Signaling Pathways Affected by Lonidamine

The metabolic disruption caused by Lonidamine triggers several downstream signaling pathways, ultimately leading to cell death.

Caption: Lonidamine's multi-target mechanism on cellular metabolism.

Quantitative Data Summary

| Parameter | Cell Line/System | Concentration/Dose | Result | Reference |

| MPC Inhibition (Ki) | Isolated Rat Liver Mitochondria | - | 2.5 µM | |

| MCT Inhibition (K0.5) | Xenopus laevis oocytes (expressing MCT1, MCT2, MCT4) | - | 36-40 µM | |

| Pyruvate Oxidation Inhibition (IC50) | Rat Heart Mitochondria | - | ~7 µM | |

| Glutamate Oxidation Inhibition (IC50) | Rat Heart Mitochondria | - | ~20 µM | |

| GSH Level Reduction | DB-1 Tumor Cells | 150 µM | 40% decrease | |

| Cell Growth Inhibition (IC50) | H2030BrM3 Lung Cancer Cells | - | 0.74 µM (for Mito-LND) | |

| Cell Growth Inhibition (IC50) | A549 Lung Cancer Cells | - | 0.69 µM (for Mito-LND) | |

| Mitochondrial Complex I Inhibition (IC50) | H2030BrM3 Cells | - | 1.2 µM (for Mito-LND) | |

| Mitochondrial Complex II Inhibition (IC50) | H2030BrM3 Cells | - | 2.4 µM (for Mito-LND) |

Note: Some data is for Mito-Lonidamine (Mito-LND), a mitochondria-targeted derivative of Lonidamine.

Experimental Protocols

Mitochondrial Respiration Assay:

-

Isolate mitochondria from tissue (e.g., rat liver or heart) by differential centrifugation.

-

Resuspend the mitochondrial pellet in a respiration buffer (e.g., containing KCl, MOPS, EGTA, and phosphate).

-

Add respiratory substrates (e.g., pyruvate, malate, succinate) to a Clark-type oxygen electrode chamber maintained at a specific temperature (e.g., 30°C).

-

Record the basal oxygen consumption rate.

-

Add ADP to initiate state 3 respiration.

-

Add varying concentrations of Lonidamine to determine its effect on oxygen consumption.

-

Uncouplers (e.g., FCCP) can be used to measure maximal respiration.

-

The IC50 is calculated from the dose-response curve of oxygen consumption inhibition.

MCT Activity Assay in Xenopus Oocytes:

-

Synthesize cRNA for the desired MCT isoform (e.g., MCT1, MCT2, MCT4) and a chaperone protein (e.g., CD147).

-

Inject the cRNA into Xenopus laevis oocytes and incubate for 3-5 days to allow for protein expression.

-

Perfuse the oocytes with a buffer and measure the intracellular pH using a pH-sensitive electrode.

-

Apply a lactate pulse and measure the rate of intracellular acidification, which reflects MCT-mediated transport.

-

Perform these measurements in the presence of varying concentrations of Lonidamine to determine the inhibitory constant (K0.5).

Section 2: BIRB 796 (Doramapimod) - A Potent and Selective p38 MAP Kinase Inhibitor

BIRB 796, also known as Doramapimod, is a highly potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). It belongs to the diaryl urea class of inhibitors and has been investigated for its anti-inflammatory properties.

Core Mechanism of Action

The primary mechanism of BIRB 796 is the allosteric inhibition of p38 MAPK. p38 MAPK is a key enzyme in the cellular response to stress and plays a crucial role in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1.

Binding and Inhibition:

-

Allosteric Binding: Unlike many kinase inhibitors that compete with ATP at the active site, BIRB 796 binds to an allosteric pocket on the p38 enzyme.

-

Conformational Change: This binding stabilizes an inactive conformation of the kinase, preventing its activation. The binding requires a significant conformational change in the Asp-Phe-Gly (DFG) motif of the kinase, leading to slow association and dissociation rates.

-

High Affinity and Selectivity: BIRB 796 exhibits a very high affinity for p38 MAPK, with a dissociation constant (Kd) in the picomolar range. It shows high selectivity for p38α over other kinases, including JNK2.

Signaling Pathway of p38 MAPK Inhibition by BIRB 796

BIRB 796 intervenes at a critical point in the inflammatory signaling cascade.

Caption: Allosteric inhibition of the p38 MAPK pathway by BIRB 796.

Quantitative Data Summary

| Parameter | System | Value | Reference |

| p38α MAPK Binding (Kd) | - | 50-100 pM | |

| p38α MAPK Inhibition (IC50) | Cell-free assay | 38 nM | |

| p38β MAPK Inhibition (IC50) | Cell-free assay | 65 nM | |

| p38γ MAPK Inhibition (IC50) | Cell-free assay | 200 nM | |

| p38δ MAPK Inhibition (IC50) | Cell-free assay | 520 nM | |

| JNK2α2 Inhibition (IC50) | - | 98 nM | |

| c-Raf-1 Inhibition (IC50) | - | 1.4 µM | |

| LPS-induced TNFα Production Inhibition (IC50) | Human PBMCs | 21 nM | |

| LPS-induced TNFα Production Inhibition (IC50) | Human Whole Blood | 960 nM |

Experimental Protocols

In Vitro Kinase Inhibition Assay (Cell-Free):

-

Recombinant human p38 MAPK is incubated in a kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT).

-

A specific substrate for p38 (e.g., a peptide like EGR-1 or purified ATF2) and ATP (often radiolabeled [γ-³²P]ATP) are added.

-

The reaction is initiated and allowed to proceed for a set time at a controlled temperature (e.g., 30°C).

-

The reaction is stopped (e.g., by adding phosphoric acid).

-

The phosphorylated substrate is separated from the free radiolabeled ATP (e.g., using phosphocellulose paper).

-

The amount of incorporated radioactivity is measured using a scintillation counter.

-

To determine the IC50 of BIRB 796, the assay is performed with a range of inhibitor concentrations, and the percentage of inhibition is plotted against the log of the inhibitor concentration.

Cell-Based TNF-α Production Assay:

-

Culture human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line like THP-1.

-

Pre-incubate the cells with various concentrations of BIRB 796 for a specified time (e.g., 1 hour).

-

Stimulate the cells with lipopolysaccharide (LPS) to induce TNF-α production.

-

Incubate for an appropriate period (e.g., 4-6 hours).

-

Collect the cell supernatant.

-

Quantify the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Calculate the IC50 value from the dose-response curve of TNF-α inhibition.

Caption: High-level workflow for key experimental protocols.

References

Lnd 796 (Doramapimod/BIRB-796): A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lnd 796, more commonly known as Doramapimod or BIRB-796, is a potent and selective, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK). It belongs to the diaryl urea class of compounds and functions as an allosteric inhibitor, binding to a novel site on the p38 kinase. This unique mechanism of action confers high affinity and slow dissociation rates, resulting in prolonged inhibition of the p38 MAPK signaling pathway. This pathway is a critical regulator of inflammatory responses, and its inhibition by Doramapimod has shown potential in the treatment of various inflammatory diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of Doramapimod, including detailed experimental protocols and a visual representation of its mechanism of action.

Chemical Structure and Physicochemical Properties

Doramapimod is a complex small molecule with the chemical formula C31H37N5O3. Its structure features a central pyrazole ring linked to a tert-butyl group and a p-tolyl group, and a urea moiety connecting to a naphthalene ring substituted with a morpholinoethoxy group.

| Property | Value | Source |

| IUPAC Name | 1-[3-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]-3-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]urea | --INVALID-LINK-- |

| Synonyms | This compound, BIRB-796, Doramapimod | --INVALID-LINK-- |

| CAS Number | 285983-48-4 | --INVALID-LINK-- |

| Molecular Formula | C31H37N5O3 | --INVALID-LINK-- |

| Molecular Weight | 527.7 g/mol | --INVALID-LINK-- |

| Solubility | DMSO: ≥ 100 mg/mL | --INVALID-LINK-- |

| Appearance | White solid | --INVALID-LINK-- |

Biological Activity and Mechanism of Action

Doramapimod is a highly potent inhibitor of the p38 MAPK family, with varying selectivity for its isoforms. The primary target is p38α, a key mediator of the inflammatory response.

| Target | IC50/Kd | Source |

| p38α | IC50: 38 nM, Kd: 0.1 nM | --INVALID-LINK-- |

| p38β | IC50: 65 nM | --INVALID-LINK-- |

| p38γ | IC50: 200 nM | --INVALID-LINK-- |

| p38δ | IC50: 520 nM | --INVALID-LINK-- |

| B-Raf | IC50: 83 nM | --INVALID-LINK-- |

| JNK2α2 | IC50: 98 nM | --INVALID-LINK-- |

| c-Raf-1 | IC50: 1.4 µM | --INVALID-LINK-- |

The mechanism of action of Doramapimod is unique among kinase inhibitors. It binds to an allosteric site on the p38 kinase, which is only accessible in the DFG-out (Asp-Phe-Gly) conformation. This binding stabilizes an inactive conformation of the kinase, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. This allosteric inhibition leads to a slow binding rate and a very slow dissociation rate, resulting in sustained inhibition of the p38 MAPK pathway.

The p38 MAPK pathway is activated by cellular stressors and inflammatory cytokines. Once activated, p38 MAPK phosphorylates a variety of downstream targets, including other kinases and transcription factors, leading to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). By inhibiting p38 MAPK, Doramapimod effectively blocks this inflammatory cascade.

Caption: p38 MAPK signaling pathway and its inhibition by Doramapimod.

Experimental Protocols

p38α Kinase Activity Assay (LANCE TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the kinase activity of p38α and the inhibitory effect of Doramapimod.

Materials:

-

Recombinant active p38α MAPK (e.g., from MilliporeSigma)

-

ATF2-GST fusion protein substrate

-

Europium-labeled anti-phospho-ATF2 (Thr71) antibody

-

Allophycocyanin (APC)-labeled anti-GST antibody

-

Kinase Assay Buffer: 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO

-

ATP

-

Doramapimod (this compound)

-

384-well low-volume microplates

-

TR-FRET plate reader

Procedure:

-

Prepare serial dilutions of Doramapimod in Kinase Assay Buffer.

-

Add 2 µL of the Doramapimod dilutions or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 4 µL of p38α kinase (final concentration ~2-5 nM) in Kinase Assay Buffer to each well.

-

Pre-incubate for 20 minutes at room temperature.

-

Initiate the kinase reaction by adding 4 µL of a mixture of ATF2-GST substrate (final concentration ~50 nM) and ATP (final concentration ~10 µM) in Kinase Assay Buffer.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 10 µL of a detection mixture containing the Europium-labeled anti-phospho-ATF2 antibody and the APC-labeled anti-GST antibody in a TR-FRET dilution buffer.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 615 nm after excitation at 320 nm.

-

Calculate the TR-FRET ratio (665 nm/615 nm) and determine the IC50 value for Doramapimod.

Caption: Workflow for the p38α Kinase Activity Assay.

Inhibition of TNF-α Production in THP-1 Cells

This protocol describes a cell-based assay to measure the inhibition of lipopolysaccharide (LPS)-induced TNF-α production by Doramapimod in the human monocytic cell line THP-1.

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin/streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Doramapimod (this compound)

-

Human TNF-α ELISA kit

-

96-well cell culture plates

Procedure:

-

Seed THP-1 cells at a density of 1 x 10^6 cells/mL in a 96-well plate and differentiate into macrophages by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

Remove the PMA-containing medium and replace it with fresh medium.

-

Prepare serial dilutions of Doramapimod in cell culture medium.

-

Pre-treat the cells with the Doramapimod dilutions or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with LPS (final concentration 1 µg/mL) for 4-6 hours.

-

Collect the cell culture supernatants.

-

Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Determine the IC50 value for Doramapimod by plotting the percentage inhibition of TNF-α production against the log concentration of the compound.

Conclusion

This compound (Doramapimod/BIRB-796) is a well-characterized, potent, and selective allosteric inhibitor of p38 MAPK. Its unique mechanism of action and its ability to suppress the production of pro-inflammatory cytokines make it a valuable tool for research in inflammation and a potential therapeutic agent for a range of inflammatory disorders. The experimental protocols provided in this guide offer a starting point for researchers to investigate the biological effects of this compound in their own experimental systems. Further research into the clinical applications and long-term effects of Doramapimod is warranted.

In Vitro Characterization of BIRB 796 (Doramapimod): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of BIRB 796, also known as Doramapimod. BIRB 796 is a highly potent and selective, orally available, allosteric inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2][3] It belongs to the diaryl urea class of inhibitors and has demonstrated significant anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines.[1][2] This document summarizes key quantitative data, details experimental methodologies for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data for BIRB 796's binding affinity and inhibitory activity from various in vitro assays.

Table 1: Binding Affinity of BIRB 796 for p38 MAPK

| Target | Parameter | Value | Reference |

| p38α MAPK | Kd | 50-100 pM |

Table 2: In Vitro Inhibitory Activity of BIRB 796 against p38 MAPK Isoforms

| Target | IC50 | Reference |

| p38α | 38 nM | |

| p38β | 65 nM | |

| p38γ | 200 nM | |

| p38δ | 520 nM |

Table 3: In Vitro Kinase Selectivity of BIRB 796

| Target | IC50 | Reference |

| JNK2α2 | 98 nM | |

| c-Raf-1 | 1.4 µM |

Table 4: Inhibition of LPS-Induced TNF-α Production by BIRB 796

| Cell Type | IC50 | Reference |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | 21 nM | |

| Human Whole Blood | 960 nM |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of BIRB 796 are provided below.

In Vitro p38 MAPK Enzymatic Assay

This assay determines the direct inhibitory effect of BIRB 796 on the enzymatic activity of purified p38 MAPK isoforms.

Materials:

-

Recombinant human p38 MAPK isoforms (α, β, γ, or δ)

-

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35)

-

Substrate: Myelin Basic Protein (MBP) or ATF-2

-

[γ-33P]ATP or unlabeled ATP

-

BIRB 796 (dissolved in DMSO)

-

96-well plates

-

Phosphocellulose paper (for radioactive assay)

-

Scintillation counter or luminescence/fluorescence plate reader

Procedure:

-

Prepare serial dilutions of BIRB 796 in DMSO and then dilute in kinase buffer.

-

Add the diluted BIRB 796 to the wells of a 96-well plate.

-

Add the p38 MAPK enzyme and substrate (MBP or ATF-2) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction. For radioactive assays, this can be done by adding phosphoric acid.

-

Transfer the reaction mixture to phosphocellulose paper.

-

Wash the paper to remove unincorporated [γ-33P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter. For non-radioactive assays, measure the signal using a suitable plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the BIRB 796 concentration.

LPS-Induced TNF-α Production Assay in Human PBMCs

This cellular assay measures the potency of BIRB 796 in inhibiting the production of the pro-inflammatory cytokine TNF-α in response to lipopolysaccharide (LPS) stimulation.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

BIRB 796 (dissolved in DMSO)

-

96-well cell culture plates

-

Human TNF-α ELISA kit

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend PBMCs in complete RPMI-1640 medium and seed them in a 96-well plate at a density of 2 x 105 cells/well.

-

Prepare serial dilutions of BIRB 796 in the culture medium.

-

Pre-incubate the PBMCs with the diluted BIRB 796 for 1-2 hours at 37°C in a 5% CO2 incubator.

-

Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL.

-

Incubate the plate for 4-24 hours at 37°C in a 5% CO2 incubator.

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Calculate the IC50 value by plotting the percentage of TNF-α inhibition against the logarithm of the BIRB 796 concentration.

Visualizations

Signaling Pathway

BIRB 796 exerts its effect by inhibiting the p38 MAPK signaling pathway. This pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.

Caption: p38 MAPK signaling pathway and the point of inhibition by BIRB 796.

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro characterization of BIRB 796.

Caption: General experimental workflow for the in vitro characterization of BIRB 796.

References

Unveiling Lnd 796: A Technical Guide to a Novel Aminosteroid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lnd 796, also known as LNF 209, is a synthetic aminosteroid derivative that has been investigated for its potential as a cardiotonic agent. Exhibiting a positive inotropic effect similar to that of digitalis glycosides, this compound's unique pharmacological profile also includes antimuscarinic properties. Initially developed by Evonik Industries AG, the compound's journey through preclinical research has provided valuable insights into its mechanism of action and potential therapeutic applications in cardiovascular diseases. Although its development status is currently listed as discontinued, the scientific data surrounding this compound remains a significant point of reference for the ongoing exploration of novel cardiac therapies. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, presenting key data and experimental methodologies to support further research and development in the field.

Physicochemical Properties

This compound is chemically identified as a C14-aminosteroid. Its molecular structure and properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C27H45NO7 |

| Synonyms | LND-796, Lnf-209 free base |

| Chemical Class | Aminosteroid |

Biological Activity and Mechanism of Action

This compound exerts its primary biological effects on the cardiovascular system, demonstrating a concentration-dependent positive inotropic effect on cardiac muscle.[1] This is accompanied by distinct electrophysiological changes. The core mechanism of action is believed to involve two key pathways:

-

Inhibition of Na+/K+-ATPase: Similar to cardiac glycosides like digoxin and ouabain, this compound inhibits the Na+/K+-ATPase enzyme. This inhibition leads to an increase in intracellular sodium concentration, which in turn affects the Na+/Ca2+ exchanger, resulting in elevated intracellular calcium levels and enhanced myocardial contractility.

-

Enhanced Ca2+ Entry: Evidence suggests that this compound also promotes an enhanced entry of calcium ions through the slow calcium channels in cardiomyocytes.[1]

A notable characteristic of this compound is its dual activity as a competitive antagonist at muscarinic M-cholinoceptors, a property not observed with ouabain.[1]

Signaling Pathway

The proposed mechanism of action for the inotropic effects of this compound is illustrated in the following signaling pathway diagram.

References

LND 796 (BIRB 796/Doramapimod): A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

LND 796, more commonly known in scientific literature as BIRB 796 or Doramapimod, is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). This document provides an in-depth technical overview of the target identification, validation, and mechanism of action of this compound, tailored for professionals in the field of drug discovery and development. The information presented is collated from publicly available scientific literature and presented in a structured format to facilitate understanding and further research.

Target Identification: p38 Mitogen-Activated Protein Kinase

The primary molecular target of this compound has been unequivocally identified as the p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular response to inflammatory cytokines and environmental stress.[1][2][3] Specifically, this compound demonstrates high affinity for the α and β isoforms of p38 MAPK.[1][4]

Mechanism of Action: Allosteric Inhibition

This compound is distinguished by its novel allosteric mechanism of inhibition. Unlike typical kinase inhibitors that compete with ATP for binding at the active site, this compound binds to a distinct, allosteric pocket on the p38 kinase. This binding event induces and stabilizes a conformational change in the kinase, specifically in the Asp-Phe-Gly (DFG) motif within the activation loop, rendering the enzyme incapable of binding ATP and thus catalytically inactive. This "DFG-out" conformation is a hallmark of this class of inhibitors.

This allosteric binding mechanism contributes to the high affinity and slow dissociation rate of this compound from its target. The requirement for a significant conformational change in the enzyme prior to binding results in slow association and dissociation kinetics.

Target Validation: Preclinical Evidence

The validation of p38 MAPK as the therapeutic target of this compound is supported by a wealth of preclinical data, spanning from in vitro biochemical assays to cellular and in vivo models of inflammation.

In Vitro Validation

2.1.1. Kinase Inhibition:

This compound potently inhibits the enzymatic activity of p38 MAPK isoforms in cell-free assays. The inhibitory concentrations (IC50) and binding affinity (Kd) are summarized in the table below.

| Parameter | Target | Value | Reference |

| IC50 | p38α | 38 nM | |

| IC50 | p38β | 65 nM | |

| IC50 | p38γ | 200 nM | |

| IC50 | p38δ | 520 nM | |

| Kd | p38α | 0.1 nM |

2.1.2. Selectivity Profile:

While being a potent p38 MAPK inhibitor, this compound has been profiled against a panel of other kinases to determine its selectivity. It exhibits significantly weaker inhibition of other kinases such as JNK2, c-RAF, Fyn, and Lck, and insignificant inhibition of ERK-1, SYK, and IKK2.

Cellular Validation

2.2.1. Inhibition of Pro-inflammatory Cytokine Production:

A key function of the p38 MAPK pathway is the regulation of pro-inflammatory cytokine production. This compound has been shown to effectively inhibit the release of tumor necrosis factor-alpha (TNF-α) in various cellular models, including lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) and the human monocytic cell line THP-1.

| Assay | Cell Line | Stimulant | IC50 | Reference |

| TNF-α Production | Human PBMCs | LPS | 21 nM | |

| TNF-α Production | THP-1 Cells | LPS | 18 nM |

2.2.2. Downstream Signaling:

The inhibitory effect of this compound on p38 MAPK activity leads to the suppression of downstream signaling events. A well-established substrate of p38 MAPK is the heat shock protein 27 (Hsp27). Treatment with this compound has been demonstrated to reduce the phosphorylation of Hsp27 in cellular assays, providing further evidence of target engagement.

In Vivo Validation

The anti-inflammatory efficacy of this compound has been confirmed in animal models. Oral administration of this compound has been shown to inhibit LPS-induced TNF-α production in mice. Furthermore, its therapeutic potential has been demonstrated in a mouse model of collagen-induced arthritis.

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

-

Enzyme and Substrate Preparation: Recombinant human p38 MAPKα is purified. A suitable substrate, such as myelin basic protein (MBP) or a specific peptide substrate, is prepared in an appropriate assay buffer.

-

Inhibitor Preparation: this compound is serially diluted in DMSO to generate a range of concentrations.

-

Reaction Initiation: The kinase, substrate, and this compound (or DMSO control) are incubated together in the assay buffer. The reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-³²P]ATP).

-

Reaction Termination and Detection: After a defined incubation period, the reaction is stopped (e.g., by adding a stop solution or spotting onto a filter membrane). The incorporation of the radiolabeled phosphate into the substrate is quantified using a scintillation counter or phosphorimager.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular TNF-α Production Assay (THP-1 Cells)

-

Cell Culture: Human THP-1 monocytic cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with fetal bovine serum).

-

Cell Plating and Treatment: Cells are seeded into 96-well plates. The cells are pre-incubated with various concentrations of this compound (or DMSO as a vehicle control) for a specified time (e.g., 1 hour).

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells to stimulate TNF-α production.

-

Incubation: The plates are incubated for a period of time (e.g., 4-6 hours) to allow for cytokine production and secretion.

-

TNF-α Quantification: The cell culture supernatant is collected, and the concentration of TNF-α is measured using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit.

-

Data Analysis: The percentage of inhibition of TNF-α production is calculated for each this compound concentration, and the IC50 value is determined.

Visualizations

Caption: p38 MAPK Signaling Pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the validation of this compound as a p38 MAPK inhibitor.

References

Preliminary Toxicity Profile of the Emetic Agent PP796

Disclaimer: The initial request for information on "Lnd 796" yielded no relevant toxicological data. Extensive investigation suggests that this may have been a typographical error for "PP796," a well-documented emetic agent. The following report details the preliminary toxicity profile of PP796, also known by its developmental code ICI 63,197. These two compounds, this compound and PP796, are chemically distinct entities with different molecular structures and properties.

Chemical Name: 2-amino-4,5-dihydro-6-methyl-4-propyl-s-triazole-(1,5-a)pyrimidin-5-one

Executive Summary

PP796 is a centrally acting emetic agent developed to be included in formulations of the herbicide paraquat to induce vomiting upon accidental or intentional ingestion, thereby reducing paraquat's systemic toxicity. This document provides a summary of the preliminary non-clinical toxicity data for PP796, covering acute toxicity studies in various animal models. The primary pharmacological effect of PP796 is the induction of emesis, which is dose-dependent. The mechanism of this action is understood to be the inhibition of phosphodiesterase, leading to an increase in cyclic adenosine monophosphate (cAMP).

Quantitative Toxicity Data

The following tables summarize the key quantitative toxicity findings for PP796 from preclinical studies.

Table 1: Acute Oral Toxicity of PP796 in Rats

| Dose (mg/kg) | Number of Animals (Male/Female) | Mortality | Clinical Signs | Outcome |

| 100 | 5/5 | 0/10 | Decreased activity, salivation, upward curvature of the spine, increased breathing rate, ptosis, stains around the mouth and nose. | All animals recovered by day 7. |

| 150 | 5/5 | 9/10 | Marked signs of toxicity. | Animals found dead or killed in extremis by day 2. Surviving animal recovered by day 10. |

| 200 | 5/5 | 8/10 | Marked signs of toxicity. | Animals found dead or killed in extremis by day 2. Surviving animals recovered by day 10. |

| LD50 Estimate | 100 - 150 mg/kg |

Table 2: Emetic Dose-Response of PP796 in Dogs

| Dose (mg/kg) | Number of Animals | Time to Vomiting | Clinical Signs | Outcome |

| 0.1 | Not Specified | No emesis | - | - |

| 0.5 | Not Specified | 8 - 26 min | Subdued behavior | Recovered by 6 hours. |

| 1.0 | Not Specified | Not Specified | Diarrhea, defecation of mucus | Recovered by 6 hours. |

| 3.0 | Not Specified | 4 - 6 min | Severe vomiting | Recovered by 6 hours. |

| 10.0 | Not Specified | < 5 min | Severe clinical effects | Recovered by 6 hours. |

| 20.0 | Not Specified | 1.5 - 6 min | Severe clinical effects | Recovered fully by 6 hours. |

Table 3: Acute Oral Toxicity of PP796 in Cynomolgus Monkeys

| Dose (mg/kg) | Number of Animals | Mortality | Time to Vomiting | Clinical Signs | Outcome |

| 30 | Not Specified | Not Specified | Rapid | Lethargy, sedation for 1 hour | Fully recovered over the following hours. |

| 100 | 10 | 4/10 | 4 - 43 min (in 9/10 animals) | Vomiting (2-3 times) | 6 animals survived. |

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain. The following summaries are based on the information that could be retrieved.

Acute Oral Toxicity in Rats

-

Objective: To determine the acute oral toxicity (LD50) of PP796 in rats.

-

Test System: Rats (strain not specified), groups of 5 male and 5 female animals.

-

Administration: Single oral doses of 100, 150, and 200 mg/kg body weight. The vehicle used for administration was not specified.

-

Observations: Clinical signs of toxicity were observed, including decreased activity, salivation, upward curvature of the spine, increased breathing rate, ptosis, and stains around the mouth and nose. The observation period for recovery was at least 10 days.

-

Endpoints: Mortality and clinical signs of toxicity.

Note: Specific details regarding the age, weight, and strain of the rats, as well as the vehicle for PP796 administration and the statistical method for LD50 estimation, were not available in the reviewed documents.

Emetic Dose-Response in Dogs

-

Objective: To investigate the emetic dose-response of PP796 in dogs.

-

Test System: Dogs (breed not specified).

-

Administration: Single oral gavage doses of PP796 at 0, 0.1, 0.5, 1.0, 3.0, 10.0, and 20.0 mg/kg. In some studies, PP796 was administered concurrently with paraquat.

-

Observations: The primary endpoint was the time to the first vomit. Clinical signs such as subdued behavior, diarrhea, and defecation of mucus were also recorded. The recovery period was noted to be within 6 hours.

-

Endpoints: Emesis (occurrence and latency), clinical signs of toxicity, and recovery.

Note: The number of animals per dose group and specific details of the dog breed and characteristics were not consistently reported.

Acute Oral Toxicity in Cynomolgus Monkeys

-

Objective: To assess the acute oral toxicity and emetic effect of PP796 in cynomolgus monkeys.

-

Test System: Cynomolgus monkeys (Macaca fascicularis).

-

Administration: Single oral gavage doses of PP796. Doses of 30 mg/kg and 100 mg/kg were reported in different studies.

-

Observations: Time to emesis, frequency of vomiting, and other clinical signs such as lethargy and sedation were recorded. The recovery period was also monitored.

-

Endpoints: Mortality, emesis (occurrence and latency), and clinical signs of toxicity.

Note: The number of animals per dose group was not specified for all studies.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for PP796-Induced Emesis

PP796 is reported to act as a phosphodiesterase (PDE) inhibitor. This inhibition leads to an increase in intracellular cyclic AMP (cAMP) levels, which is believed to trigger the emetic reflex via a central mechanism.

Caption: Proposed signaling pathway of PP796-induced emesis.

General Workflow for an Acute Oral Toxicity Study

The following diagram illustrates a generalized workflow for conducting an acute oral toxicity study, based on the descriptions of the PP796 experiments.

An In-depth Technical Guide to the Solubility and Stability of Lnd 796

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, publicly available scientific literature lacks specific quantitative solubility and stability data for the compound Lnd 796. This guide provides a comprehensive framework for studying these properties based on established methodologies for analogous aminosteroidal and steroidal compounds. The experimental protocols and data tables presented herein are illustrative templates for guiding future research on this compound.

Introduction to this compound

This compound is an aminosteroidal derivative with the chemical name Androstane-17-carboxylic acid, 14-amino-3-((6-deoxy-alpha-L-mannopyranosyl)oxy)-, methyl ester, (3beta,5beta,14beta,17beta)- and the molecular formula C27H45NO7[1]. It is recognized for its positive inotropic effects, similar to those of digitalis, and its action as a calcium channel blocker[2][3]. This compound has been shown to exhibit electrophysiological and inotropic effects on ventricular muscle[2][3]. Given its potential therapeutic applications, a thorough understanding of its physicochemical properties, particularly solubility and stability, is crucial for formulation development, preclinical studies, and ensuring therapeutic efficacy and safety.

Solubility Profile

The solubility of a drug substance is a critical determinant of its oral bioavailability and the feasibility of parenteral formulations. Steroidal compounds, including androstane derivatives, are often characterized by low aqueous solubility due to their lipophilic nature.

For poorly soluble compounds like this compound, several strategies can be employed to enhance their solubility:

-

pH Adjustment: For compounds with ionizable groups, altering the pH of the solution can significantly increase solubility. The amino group in this compound suggests that its solubility may be pH-dependent.

-

Co-solvents: The use of water-miscible organic solvents (e.g., ethanol, propylene glycol, PEG 400) can reduce the polarity of the aqueous medium, thereby increasing the solubility of lipophilic drugs.

-

Cyclodextrins: Cyclodextrins are capable of forming inclusion complexes with hydrophobic molecules, effectively encapsulating the drug and increasing its apparent water solubility. Beta-cyclodextrins and their derivatives are commonly used for this purpose with steroidal drugs.

-

Particle Size Reduction: Techniques such as micronization and nanosuspension increase the surface area of the drug particles, leading to a faster dissolution rate and potentially higher kinetic solubility.

A standard method for determining the equilibrium solubility of a compound is the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Solvents: Purified water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 N HCl, 0.1 M NaOH, and relevant organic solvents or co-solvent mixtures.

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the desired solvent.

-

Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the vials for the presence of undissolved solid material.

-

Centrifuge the samples to separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase.

-

Analyze the concentration of this compound in the diluted supernatant using a validated HPLC method.

-

Calculate the solubility in mg/mL or mol/L.

The following table is a template for presenting the solubility data for this compound.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Purified Water | 25 | Data to be determined | Data to be determined |

| PBS (pH 7.4) | 37 | Data to be determined | Data to be determined |

| 0.1 N HCl | 37 | Data to be determined | Data to be determined |

| 5% Ethanol in Water | 25 | Data to be determined | Data to be determined |

| 10% HP-β-CD in Water | 25 | Data to be determined | Data to be determined |

Stability Profile

Stability testing is essential to determine the shelf-life of a drug substance and to identify potential degradation products. These studies are conducted under various environmental conditions to assess how the quality of the drug substance changes over time.

-

Forced Degradation (Stress Testing): Exposing the drug substance to harsh conditions (e.g., acid, base, oxidation, light, heat) helps to identify potential degradation pathways and validate the stability-indicating power of analytical methods.

-

Long-Term Stability: The drug substance is stored under recommended storage conditions for a specified period to establish the re-test period or shelf-life.

-

Accelerated Stability: The drug substance is stored under elevated stress conditions (e.g., higher temperature and humidity) to accelerate degradation and predict the long-term stability profile.

Objective: To evaluate the stability of this compound under various storage conditions.

Materials:

-

This compound

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

Appropriate containers for the drug substance

-

Reagents for forced degradation (e.g., HCl, NaOH, H₂O₂)

-

Validated stability-indicating HPLC method

Procedure:

-

Sample Preparation: Place a known quantity of this compound into appropriate containers. For photostability, use a suitable transparent container.

-

Storage Conditions:

-

Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

-

Photostability: Expose the sample to a light source according to ICH Q1B guidelines.

-

-

Time Points: Withdraw samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies; 0, 3, 6 months for accelerated studies).

-

Analysis: At each time point, analyze the samples for:

-

Appearance (physical changes)

-

Assay (potency) of this compound

-

Degradation products (impurities)

-

-

Data Evaluation: Evaluate any significant changes in the quality of the drug substance over time.

The following tables are templates for presenting the stability data for this compound.

Table 1: Accelerated Stability Data (40°C/75% RH)

| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) |

| 0 | White Powder | 100.0 | 0.10 |

| 3 | No Change | Data | Data |

| 6 | No Change | Data | Data |

Table 2: Long-Term Stability Data (25°C/60% RH)

| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) |

| 0 | White Powder | 100.0 | 0.10 |

| 3 | No Change | Data | Data |

| 6 | No Change | Data | Data |

| 9 | No Change | Data | Data |

| 12 | No Change | Data | Data |

| 18 | No Change | Data | Data |

| 24 | No Change | Data | Data |

| 36 | No Change | Data | Data |

Visualizations

The positive inotropic effect of this compound is noted to be similar to digitalis, which typically involves the inhibition of Na+/K+-ATPase, leading to an increase in intracellular calcium. Its role as a calcium channel blocker adds another layer to its mechanism.

References

Early-Phase Research on Lnd 796 (Doramapimod): A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lnd 796, also known as Doramapimod (BIRB 796), is a potent and selective, orally bioavailable, small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). This technical guide provides a comprehensive overview of the early-phase research on Doramapimod, focusing on its mechanism of action, preclinical pharmacology, and key experimental findings. The information is intended for researchers, scientists, and drug development professionals engaged in the fields of inflammation, oncology, and neurodegenerative diseases. This document summarizes critical quantitative data in structured tables, details essential experimental protocols, and visualizes key cellular pathways and workflows to facilitate a deeper understanding of this investigational compound.

Introduction

Doramapimod (this compound) is a diaryl urea compound that acts as an allosteric inhibitor of p38 MAPK, a key enzyme in cellular signaling pathways that respond to stress, inflammation, and other external stimuli. The p38 MAPK pathway is implicated in the pathogenesis of numerous diseases, including inflammatory disorders like rheumatoid arthritis and Crohn's disease, various cancers, and neurodegenerative conditions. By inhibiting p38 MAPK, Doramapimod has demonstrated potential therapeutic effects in a range of preclinical models. This guide synthesizes the foundational preclinical data that underpin the ongoing investigation of Doramapimod.

Mechanism of Action

Doramapimod distinguishes itself from many other kinase inhibitors through its unique allosteric mechanism of action. It binds to a site on the p38 MAPK enzyme that is distinct from the ATP-binding pocket. This binding induces a conformational change in the enzyme, locking it in an inactive state and thereby preventing its phosphorylation by upstream kinases and its subsequent activation of downstream targets. This allosteric inhibition contributes to the high potency and selectivity of Doramapimod for p38 MAPK.

Signaling Pathway

The following diagram illustrates the p38 MAPK signaling pathway and the point of inhibition by Doramapimod.

Quantitative Data Summary

The following tables summarize the key quantitative data from early-phase research on Doramapimod.

Table 1: In Vitro Inhibitory Activity of Doramapimod

| Target | Assay Type | Value | Units | Reference |

| p38α MAPK | Cell-free | 38 | nM (IC50) | [1][2] |

| p38β MAPK | Cell-free | 65 | nM (IC50) | [1][2] |

| p38γ MAPK | Cell-free | 200 | nM (IC50) | [1] |

| p38δ MAPK | Cell-free | 520 | nM (IC50) | |

| p38α MAPK | THP-1 cells | 0.1 | nM (Kd) | |

| B-Raf | Cell-free | 83 | nM (IC50) |

Table 2: In Vivo Efficacy of Doramapimod

| Animal Model | Endpoint | Treatment | Result | Reference |

| LPS-stimulated mouse | TNF-α synthesis | 10 mg/kg, oral | 65% inhibition | |

| Collagen-induced arthritis (B10.RIII mice) | Arthritis severity | 30 mg/kg/day, oral | 63% inhibition | |

| Glioblastoma xenograft (nude mice) | Tumor growth | 10 mg/kg, p.o., every 3 days | 1.93% inhibition rate (as single agent) | |

| LPS-induced endotoxemia (horse) | Heart Rate | IV infusion | Significantly lower vs. placebo | |

| LPS-induced endotoxemia (horse) | Rectal Temperature | IV infusion | Significantly lower vs. placebo | |

| LPS-induced endotoxemia (horse) | TNF-α & IL-1β | IV infusion | Significantly lower vs. placebo |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the early-phase research of Doramapimod.

In Vitro Assays

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of Doramapimod against p38 MAPK isoforms.

-

Methodology:

-

Recombinant human p38 MAPK isoforms (α, β, γ, δ) are used.

-

The kinase reaction is initiated by adding ATP to a reaction mixture containing the respective p38 isoform, a substrate peptide (e.g., myelin basic protein), and varying concentrations of Doramapimod.

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

-

The amount of phosphorylated substrate is quantified, typically using a radioisotope assay (32P-ATP) or a fluorescence-based method.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

-

-

Objective: To assess the cytotoxic effect of Doramapimod on glioblastoma cells.

-

Methodology:

-

Human glioblastoma cell lines (e.g., U87 and U251) are seeded in 96-well plates.

-

After cell attachment, the medium is replaced with fresh medium containing various concentrations of Doramapimod (e.g., 0, 2, 4, 8, 16, 32, and 64 μM).

-

Cells are incubated for 24 or 48 hours.

-

Cell viability is determined using a Cell Counting Kit-8 (CCK-8) assay, which measures the metabolic activity of viable cells.

-

Absorbance is read at 450 nm using a microplate reader.

-

-

Objective: To evaluate the effect of Doramapimod on the migration of glioblastoma cells.

-

Methodology:

-

U87 and U251 cells are grown to a confluent monolayer in 6-well plates.

-

A sterile pipette tip is used to create a linear "wound" or scratch in the monolayer.

-

The detached cells are washed away with phosphate-buffered saline (PBS).

-

The cells are then incubated with fresh medium containing different concentrations of Doramapimod (e.g., 0, 8, 16, and 32 μM).

-

Images of the wound are captured at 0 and 24 hours.

-

The rate of wound closure is quantified by measuring the change in the wound area over time using image analysis software.

-

-

Objective: To assess the effect of Doramapimod on the invasive potential of glioblastoma cells.

-

Methodology:

-

Transwell inserts with an 8-μm pore size are coated with Matrigel.

-

Glioblastoma cells (e.g., 6 x 104 cells) are seeded in the upper chamber in a serum-free medium containing various concentrations of Doramapimod.

-

The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).

-

After 24 hours of incubation, non-invading cells on the upper surface of the membrane are removed with a cotton swab.

-

The cells that have invaded through the Matrigel and the membrane to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.

-

In Vivo Models

-

Objective: To evaluate the in vivo anti-inflammatory activity of Doramapimod.

-

Methodology:

-

Male BALB/c mice are used.

-

Doramapimod is administered orally at a dose of 10 mg/kg.

-

After a specified time (e.g., 1 hour), mice are challenged with an intraperitoneal injection of lipopolysaccharide (LPS) to induce an inflammatory response.

-

Blood samples are collected at a predetermined time point after the LPS challenge (e.g., 90 minutes).

-

Plasma levels of TNF-α are measured using an enzyme-linked immunosorbent assay (ELISA).

-

-

Objective: To assess the antitumor efficacy of Doramapimod in an in vivo setting.

-

Methodology:

-

Athymic nude mice (BALB/c-nu/nu) are used.

-

Human glioblastoma cells (e.g., U87) are implanted subcutaneously into the flanks of the mice.

-

When tumors reach a palpable size, mice are randomized into treatment and control groups.

-

Doramapimod is administered orally at a dose of 10 mg/kg every 3 days.

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors are excised and weighed.

-

Visualizations

Experimental Workflow: In Vitro Invasion Assay

Logical Relationship: Doramapimod's Therapeutic Potential

Conclusion

The early-phase research on this compound (Doramapimod) has established it as a potent and selective allosteric inhibitor of p38 MAPK with promising preclinical activity. The data summarized in this guide highlight its potential in treating a variety of diseases driven by inflammation and aberrant p38 MAPK signaling. The detailed experimental protocols and visualizations provided herein are intended to serve as a valuable resource for the scientific community to further explore the therapeutic utility of this compound. Further research, including comprehensive pharmacokinetic and toxicology studies, as well as well-designed clinical trials, will be crucial to fully elucidate the clinical potential of Doramapimod.

References

Disclaimer: Information regarding the specific compound "Lnd 796" (also known as "Lnf-209 free base") is not available in the public scientific literature. This guide provides a comprehensive overview of its structural class—aminosteroid glycosides—and related analogs, such as cardiac glycosides. The information presented herein is based on established knowledge of these related compounds and should be considered as a proxy for the potential properties and methods of study for this compound.

Introduction to Aminosteroid Glycosides

This compound belongs to the class of aminosteroid glycosides. This structural motif, characterized by a steroid core, a glycosidically linked sugar moiety, and one or more amino groups, is shared by a range of biologically active molecules. The most prominent related class of compounds is the cardiac glycosides, which are well-known for their effects on cardiac muscle.

The core structure of this compound, an androstane-17-carboxylic acid derivative with a 14-amino group and a 3-glycosyloxy substituent, suggests potential interactions with biological targets similar to those of cardiac glycosides, such as the Na+/K+-ATPase pump. Variations in the steroid backbone, the sugar moiety, and the nature and position of the amino group can significantly influence the potency, selectivity, and pharmacokinetic properties of these compounds.

This guide will explore the synthesis, potential mechanisms of action, and biological evaluation of compounds structurally related to this compound, providing researchers and drug development professionals with a foundational understanding of this compound class.

Synthesis of Related Compounds

The synthesis of aminosteroid glycosides is a multi-step process that involves the modification of a steroid scaffold, introduction of an amino group, and glycosylation.

General Synthetic Strategy

A plausible synthetic route to this compound-related compounds involves:

-

Preparation of the Aglycone: Starting from a readily available steroid, such as an androstane derivative, the required functional groups (e.g., a hydroxyl group at C3 for glycosylation and a precursor for the C14 amino group) are introduced.

-

Glycosylation: The hydroxylated steroid is then coupled with a protected sugar donor (e.g., a glycosyl bromide or trichloroacetimidate) to form the glycosidic bond.

-

Introduction of the Amino Group: The amino functionality can be introduced at various stages of the synthesis, for example, by reduction of an oxime or azide.

-

Deprotection and Final Modification: Finally, any protecting groups on the steroid and sugar moieties are removed to yield the target compound.

Illustrative Experimental Protocol: Synthesis of a Glycosylated Androstane Derivative

The following is a representative protocol for the glycosylation of a steroid alcohol, a key step in the synthesis of compounds like this compound.

Reaction: Glycosylation of a 3β-hydroxyandrostane with a protected rhamnopyranosyl donor.

Materials:

-

3β-Hydroxy-5α-androstan-17-one

-

2,3,4-Tri-O-acetyl-α-L-rhamnopyranosyl bromide

-

Silver trifluoromethanesulfonate (AgOTf)

-

Dichloromethane (DCM), anhydrous

-

Molecular sieves (4 Å)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 3β-hydroxy-5α-androstan-17-one (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen), add activated 4 Å molecular sieves.

-

Stir the mixture at room temperature for 30 minutes.

-

Add 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl bromide (1.5 eq) to the mixture.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add silver trifluoromethanesulfonate (2.0 eq) portion-wise over 10 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the molecular sieves and silver salts.

-

Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the protected glycosylated androstane.

-

Subsequent deprotection of the acetyl groups (e.g., using sodium methoxide in methanol) would yield the final glycoside.

Biological Activity and Mechanism of Action

The biological activity of aminosteroid glycosides is often attributed to their interaction with the Na+/K+-ATPase, an integral membrane protein responsible for maintaining sodium and potassium ion gradients across the cell membrane.

Inhibition of Na+/K+-ATPase

Cardiac glycosides are potent inhibitors of the Na+/K+-ATPase. By binding to the extracellular domain of the α-subunit of the pump, they lock it in a phosphorylated conformation, preventing the transport of ions. This inhibition leads to an increase in intracellular sodium concentration.

Downstream Signaling Pathways

The rise in intracellular sodium alters the function of the sodium-calcium exchanger (NCX), leading to an increase in intracellular calcium concentration. In cardiac myocytes, this results in enhanced contractility (a positive inotropic effect).

Beyond its role in ion transport, the Na+/K+-ATPase also functions as a signaling scaffold. Binding of cardiac glycosides can trigger various intracellular signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell growth, proliferation, and apoptosis. The specific signaling outcomes can be cell-type dependent.

Quantitative Data

While specific quantitative data for this compound is unavailable, the following tables present representative data for related cardiac glycoside analogs, illustrating how such information would be structured.

Table 1: In Vitro Activity of Representative Cardiac Glycoside Analogs

| Compound | Target | Assay | IC50 (nM) |

| Digoxin | Na+/K+-ATPase (α1β1) | ATPase Inhibition | 25 |

| Ouabain | Na+/K+-ATPase (α1β1) | ATPase Inhibition | 30 |

| Analog A | Na+/K+-ATPase (α2β1) | ATPase Inhibition | 15 |

| Analog B | Na+/K+-ATPase (α3β1) | ATPase Inhibition | 50 |

Table 2: Pharmacokinetic Properties of Representative Aminosteroids

| Compound | Route | t1/2 (h) | Vd (L/kg) | CL (L/h/kg) |

| Pancuronium | IV | 2.2 | 0.25 | 0.08 |

| Rocuronium | IV | 1.7 | 0.25 | 0.2 |

| Vecuronium | IV | 1.3 | 0.27 | 0.2 |

Experimental Protocols for Biological Evaluation

In Vitro Assay: Na+/K+-ATPase Inhibition Assay

This protocol describes a common method to determine the inhibitory activity of a compound on Na+/K+-ATPase.

Principle:

The activity of Na+/K+-ATPase is measured by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The difference in Pi released in the presence and absence of a specific inhibitor (like ouabain) represents the Na+/K+-ATPase activity.

Materials:

-

Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2

-

ATP solution (10 mM)

-

Test compound stock solution (e.g., in DMSO)

-

Ouabain solution (positive control)

-

Malachite Green reagent for phosphate detection

-

96-well microplate

-

Incubator (37 °C)

-

Microplate reader

Procedure:

-

Enzyme Preparation: Dilute the Na+/K+-ATPase enzyme to the desired concentration in cold Tris-HCl buffer.

-

Reaction Setup: In a 96-well plate, add:

-

50 µL of Assay Buffer

-

10 µL of various concentrations of the test compound (or vehicle control)

-

10 µL of diluted enzyme solution

-

-

Pre-incubation: Mix gently and pre-incubate at 37 °C for 10 minutes.

-

Reaction Initiation: Add 30 µL of 10 mM ATP solution to each well to start the reaction.

-

Incubation: Incubate at 37 °C for 20-30 minutes.

-

Reaction Termination: Stop the reaction by adding 50 µL of Malachite Green reagent.

-

Color Development: Allow the color to develop for 15-20 minutes at room temperature.

-

Measurement: Measure the absorbance at a wavelength of 620-660 nm using a microplate reader.

-

Calculation: Calculate the percent inhibition for each concentration of the test compound relative to the control and determine the IC50 value.

In Vivo Model: Murine Model of Heart Failure

Animal models are crucial for evaluating the therapeutic potential of cardiotonic compounds in a physiological context.

Model:

Transverse Aortic Constriction (TAC) in mice is a widely used model to induce pressure overload, leading to cardiac hypertrophy and subsequent heart failure.

Procedure:

-

Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).

-

Surgical Procedure:

-

Make a small incision in the upper sternum to expose the aortic arch.

-

Pass a suture (e.g., 7-0 silk) under the transverse aorta between the innominate and left common carotid arteries.

-

Tie the suture around the aorta and a blunted 27-gauge needle.

-

Remove the needle to create a defined constriction of the aorta.

-

Close the chest and suture the skin incision.

-

-

Post-operative Care: Provide appropriate analgesia and monitor the animal for recovery.

-

Disease Progression: Cardiac hypertrophy develops over the first few weeks, followed by a decline in cardiac function, characteristic of heart failure.

-

Drug Administration: Administer the test compound (e.g., via oral gavage, intraperitoneal injection, or osmotic minipump) at various time points after the TAC surgery.

-

Evaluation of Cardiac Function:

-

Echocardiography: Serially measure left ventricular dimensions, wall thickness, and ejection fraction to assess cardiac function non-invasively.

-

Hemodynamic Measurements: At the end of the study, perform terminal hemodynamic measurements using a pressure-volume catheter to obtain detailed information on cardiac pressures and volumes.

-

-

Histological and Molecular Analysis: Harvest the heart tissue for histological analysis (e.g., to measure fibrosis) and molecular analysis (e.g., to assess gene and protein expression changes).

Structure-Activity Relationships (SAR)

The biological activity of cardiac glycosides and their analogs is highly dependent on their chemical structure. Key SAR observations include:

-

Steroid Core: The cis-trans-cis fusion of the A/B, B/C, and C/D rings of the steroid nucleus is generally important for high affinity binding to Na+/K+-ATPase.

-

C14 Hydroxyl Group: The presence of a hydroxyl group at the C14 position is a common feature of active cardiac glycosides.

-

C17 Lactone Ring: The unsaturated lactone ring at the C17 position is crucial for activity. Modifications to this ring can significantly alter potency.

-

C3 Sugar Moiety: The nature and number of sugar units at the C3 position influence the pharmacokinetic properties (e.g., solubility, absorption, and half-life) and can also affect potency.

-

Amino Group Substitution: The introduction of an amino group, as in this compound, can modulate the compound's polarity, basicity, and potential for additional interactions with the target protein, thereby influencing its pharmacological profile.

Conclusion

While specific data on this compound is not publicly available, its structural classification as an aminosteroid glycoside places it within a well-studied class of compounds with significant biological activities. By leveraging the extensive knowledge of related cardiac glycoside analogs, this guide provides a framework for understanding the potential synthesis, mechanism of action, and biological evaluation of this compound and similar molecules. Further research into this specific compound is necessary to elucidate its precise pharmacological profile and therapeutic potential. The methodologies and concepts outlined here offer a robust starting point for such investigations.

Methodological & Application

Application Notes and Protocols for the Use of Lnd 796 (Doramapimod/BIRB 796) in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Lnd 796, also known as Doramapimod or BIRB 796, in preclinical animal models of inflammation. This compound is a potent and selective, allosteric inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha.[1][2][3] The p38 MAPK signaling pathway is a critical regulator of the production of pro-inflammatory cytokines, making it a key target for therapeutic intervention in inflammatory diseases.[4]

Mechanism of Action

This compound is a diaryl urea compound that binds to an allosteric site of p38 MAPK, inducing a conformational change that prevents the binding of ATP.[4] This mechanism confers high selectivity and potency to the inhibitor. The p38 MAPK cascade is a three-tiered signaling module activated by cellular stresses and inflammatory cytokines. Upstream mitogen-activated protein kinase kinases (MKKs), primarily MKK3 and MKK6, dually phosphorylate and activate p38 MAPK. Activated p38 MAPK then phosphorylates a variety of downstream substrates, including other protein kinases (such as MAPKAPK-2) and transcription factors (like ATF-2 and CREB), leading to the transcriptional and translational regulation of inflammatory mediators.

p38 MAPK Signaling Pathway

References

Lnd 796 dosage and administration guidelines

Application Notes and Protocols for NT-0796

A Brain-Penetrant NLRP3 Inflammasome Inhibitor

Introduction

The compound "Lnd 796" as specified in the query does not correspond to a known investigational drug in publicly available literature. It is possible that this is a typographical error or a misnomer for other similarly named compounds. This document provides detailed application notes and protocols for NT-0796 , a brain-penetrant NLRP3 inflammasome inhibitor currently in clinical development. For clarity, another compound, BIRB 796 (Doramapimod), a p38 MAPK inhibitor, was also identified during the initial search but is a distinct molecule with a different mechanism of action. These notes are intended for researchers, scientists, and drug development professionals.

NT-0796 is an orally active prodrug that is metabolized to its active form, NDT-19795, which selectively inhibits the NLRP3 inflammasome.[1][2] The NLRP3 inflammasome is a key component of the innate immune system and its dysregulation is implicated in a variety of inflammatory diseases, including neurodegenerative conditions and metabolic disorders.[1][3]

Quantitative Data Summary

The following tables summarize the available quantitative data for NT-0796 from preclinical and clinical studies.

Table 1: In Vitro Potency of NT-0796 and its Active Metabolite

| Compound | Assay | Cell Type | Parameter | Value |

| NT-0796 | IL-1β release inhibition | Human PBMC | IC50 | 0.32 nM[4] |

| NDT-19795 | NLRP3 protein binding | - | KD | 0.45 µM |

Table 2: Preclinical Dosage and Administration of NT-0796

| Animal Model | Condition | Route of Administration | Dosage | Frequency |

| Murine | Diet-Induced Obesity | Oral (po) | 100 mg/kg | Three times a day (tid) |

Table 3: Clinical Dosage and Administration of NT-0796

| Study Phase | Patient Population | Route of Administration | Dosage | Duration |

| Phase 1 | Healthy Volunteers | Oral | Single ascending doses from 1 to 300 mg | Single dose |

| Phase 1b/2a | Parkinson's Disease | Oral | 150 mg | Every 12 hours |

| Phase 1b/2a | Obese subjects with cardiovascular risk | Oral | Not specified | 28 days |

| Phase 2 (RESOLVE-1) | Obesity with/without type 2 diabetes | Oral | Not specified | 24 weeks (planned) |

Experimental Protocols

Protocol 1: In Vitro Inhibition of IL-1β Release in Human PBMCs

Objective: To determine the in vitro potency of NT-0796 in inhibiting NLRP3 inflammasome activation.

Methodology:

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Culture the isolated PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Compound Preparation: Prepare a stock solution of NT-0796 in DMSO. Serially dilute the stock solution to obtain a range of working concentrations.

-

Assay Procedure:

-

Seed the PBMCs in a 96-well plate.

-

Prime the cells with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.

-

Treat the cells with varying concentrations of NT-0796 for a specified pre-incubation period.

-

Induce NLRP3 inflammasome activation using an appropriate stimulus, such as ATP or nigericin.

-

Incubate for the required duration to allow for IL-1β processing and release.

-

-

Quantification of IL-1β: Collect the cell culture supernatants and measure the concentration of secreted IL-1β using a commercially available ELISA kit.

-

Data Analysis: Plot the IL-1β concentration against the NT-0796 concentration and calculate the IC50 value using non-linear regression analysis.

Protocol 2: In Vivo Evaluation in a Murine Model of Diet-Induced Obesity

Objective: To assess the in vivo efficacy of NT-0796 in a preclinical model of obesity and metabolic dysfunction.

Methodology:

-

Animal Model: Use a murine model of diet-induced obesity (DIO) by feeding mice a high-fat diet for a specified duration to induce weight gain and metabolic abnormalities.

-

Compound Formulation: Formulate NT-0796 for oral administration. A potential formulation involves dissolving the compound in a vehicle such as a mixture of DMSO, PEG300, Tween80, and water.

-

Dosing Regimen: Administer NT-0796 orally to the DIO mice at a dosage of 100 mg/kg, three times a day. Include a vehicle-treated control group.

-

Monitoring and Endpoints:

-

Monitor body weight and food intake regularly throughout the study.

-

At the end of the study, collect blood samples to measure plasma levels of inflammatory and metabolic biomarkers such as leptin, sVCAM-1, and PCSK9.

-

Harvest tissues, such as the hypothalamus, for analysis of markers of inflammation, like glial fibrillary acidic protein (GFAP) expression.

-

-

Data Analysis: Compare the changes in body weight, food intake, and biomarker levels between the NT-0796 treated group and the vehicle control group using appropriate statistical tests.

Visualizations

Signaling Pathway of NT-0796 Action

Caption: Mechanism of action of NT-0796.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for in vivo evaluation of NT-0796.

References

Application Notes and Protocols for Western Blot Analysis

Topic: Lnd 796 for Western Blot Analysis

Audience: Researchers, scientists, and drug development professionals.

Note to the Reader: The initial search for a compound specifically named "this compound" for use in Western blot analysis did not yield information on a molecule with this designation in publicly available scientific literature or databases. The search results provided general protocols for Western blotting and information on unrelated compounds. It is possible that "this compound" is an internal designation, a new or emerging compound not yet widely documented, or a potential typographical error.

This document, therefore, provides a comprehensive guide to performing Western blot analysis, drawing on established and widely accepted protocols. The methodologies described herein are applicable to the analysis of protein expression and signaling pathways and can be adapted for a specific compound of interest once its target and mechanism of action are identified.

Section 1: Introduction to Western Blotting

Western blotting is a fundamental technique in molecular biology and biochemistry used to detect specific proteins in a complex mixture, such as a cell or tissue lysate.[1][2] This method involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then visualizing the target protein using specific antibodies.[2] Quantitative Western blotting allows for the measurement of relative changes in protein expression levels between different samples.[3]

Section 2: General Experimental Workflow

A typical Western blot experiment consists of several key steps, from sample preparation to data analysis.

Experimental Workflow for Western Blot Analysis

Caption: A generalized workflow for a Western blot experiment.

Section 3: Detailed Experimental Protocols

The following protocols provide a step-by-step guide for performing a Western blot analysis.

Sample Preparation

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

For adherent cells, scrape the cells. For suspension cells, pellet and resuspend in lysis buffer.

-